Product packaging for Diethyl 2-(3,5-dichlorophenyl)malonate(Cat. No.:CAS No. 1186194-50-2)

Diethyl 2-(3,5-dichlorophenyl)malonate

Cat. No.: B2996140
CAS No.: 1186194-50-2
M. Wt: 305.15
InChI Key: XMEBTNUDNVIYJG-UHFFFAOYSA-N
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Description

Diethyl 2-(3,5-dichlorophenyl)malonate (CAS 1186194-50-2) is a high-purity malonate ester serving as a versatile precursor in organic synthesis. With a molecular weight of 305.15 g/mol and 97% purity, this compound is valued for its role in cyclocondensation reactions to construct six-membered heterocycles, which are privileged structures in medicinal chemistry and materials science . Malonates of this type are central reagents for reactions with 1,3-dinucleophiles, enabling the synthesis of complex heterocyclic systems such as pyridones and quinolones that incorporate a 1,3-dicarbonyl moiety . The 3,5-dichlorophenyl substituent can influence the compound's reactivity and the properties of the resulting products. This product is intended for research applications as a synthetic building block and is strictly for laboratory use. It is not intended for diagnostic or therapeutic uses. Handle with appropriate precautions, as it may cause skin and eye irritation .

Structure

2D Structure

Chemical Structure Depiction
molecular formula C13H14Cl2O4 B2996140 Diethyl 2-(3,5-dichlorophenyl)malonate CAS No. 1186194-50-2

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

diethyl 2-(3,5-dichlorophenyl)propanedioate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H14Cl2O4/c1-3-18-12(16)11(13(17)19-4-2)8-5-9(14)7-10(15)6-8/h5-7,11H,3-4H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XMEBTNUDNVIYJG-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C(C1=CC(=CC(=C1)Cl)Cl)C(=O)OCC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H14Cl2O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

305.15 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Advanced Synthetic Methodologies for Diethyl 2 3,5 Dichlorophenyl Malonate and Its Functionalized Congeners

Direct Alkylation Strategies for Aryl-Substituted Malonates

Direct arylation of diethyl malonate presents a classical yet challenging approach. The core of this strategy involves the generation of a nucleophilic malonate carbanion and its subsequent reaction with an electrophilic aryl source.

Base-Mediated Carbanion Generation and Halide Coupling Reactions

The malonic ester synthesis is a foundational method that begins with the deprotonation of diethyl malonate. The methylene (B1212753) protons flanked by two carbonyl groups are notably acidic (pKa ≈ 12.6), facilitating the formation of a resonance-stabilized enolate ion upon treatment with a suitable base. libretexts.org Common bases employed for this purpose include sodium ethoxide (NaOEt), sodium hydride (NaH), and potassium carbonate (K₂CO₃). quora.comnih.gov

Once formed, this carbanion acts as a potent nucleophile. In a typical malonic ester synthesis, it is alkylated via an SN2 reaction with an alkyl halide. libretexts.org However, the direct coupling with an aryl halide, such as 1-bromo-3,5-dichlorobenzene (B43179) or 1-chloro-3,5-dichlorobenzene, is significantly more challenging. Unactivated aryl halides are generally poor substrates for classical SN2 reactions. The reaction must instead proceed through a nucleophilic aromatic substitution (SNAr) mechanism, which requires the aryl halide to be "activated" by potent electron-withdrawing groups. While the two chlorine atoms on the phenyl ring provide some activation, these reactions often require forcing conditions or catalytic mediation to proceed efficiently. For instance, the reaction of diethyl malonate with highly activated hexafluorobenzene (B1203771) proceeds readily, whereas the reaction with less reactive bromobenzene (B47551) is inefficient without a catalyst. nih.gov

Optimization of Reaction Conditions and Solvent Effects

The success of base-mediated arylation is highly dependent on the careful optimization of reaction conditions. The choice of base, solvent, and temperature can profoundly influence the reaction's yield and selectivity. fiveable.me

Base Selection : Strong bases like sodium hydride (NaH) in an aprotic solvent like dimethylformamide (DMF) are effective for generating the malonate anion quantitatively. nih.gov Alternatively, weaker bases such as potassium carbonate can be used, often in conjunction with phase-transfer catalysis. scribd.com

Solvent Effects : The solvent plays a crucial role in stabilizing the carbanion and facilitating the coupling reaction. Polar aprotic solvents like DMF and dimethyl sulfoxide (B87167) (DMSO) are often used as they can dissolve the reactants and support the SNAr mechanism. nih.govgoogle.com Non-polar solvents like toluene (B28343) may be employed in metal-catalyzed processes. researchgate.net

Temperature Control : Temperature is a critical parameter. While higher temperatures can increase the reaction rate, they can also lead to undesired side reactions and decomposition. In some asymmetric alkylations, lower temperatures have been shown to improve enantioselectivity. frontiersin.org

Table 1: Influence of Reaction Conditions on Malonate Alkylation
BaseSolventTemperatureKey Observation/OutcomeReference
Sodium Ethoxide (NaOEt)Ethanol (B145695)RefluxStandard conditions for enolate formation; risk of transesterification with other alkoxides. libretexts.org
Sodium Hydride (NaH)DMFRefluxEffective for quantitative enolate formation; used for coupling with activated aryl halides like C₆F₆. nih.gov
Potassium Carbonate (K₂CO₃)Acetonitrile / TolueneRefluxOften used with a phase-transfer catalyst for improved efficiency. scribd.com
Potassium Hydroxide (B78521) (50% aq.)Toluene-40°C to 0°CUsed in enantioselective PTC alkylations; lower temperatures generally yield higher enantioselectivity. frontiersin.org

Phase-Transfer Catalysis in Alkylation Protocols

Phase-transfer catalysis (PTC) is a powerful technique to overcome the solubility issues inherent in using inorganic bases (like potassium carbonate) with organic substrates in non-polar solvents. google.com A phase-transfer catalyst, such as a quaternary ammonium (B1175870) salt (e.g., triethylbenzylammonium chloride, TEBAC) or a crown ether (e.g., 18-crown-6), facilitates the transfer of the deprotonating anion (e.g., carbonate or hydroxide) into the organic phase or the malonate enolate into the organic phase to react with the aryl halide. scribd.comresearchgate.net

This methodology allows the reaction to proceed under milder, heterogeneous conditions, often leading to improved yields and fewer side reactions compared to traditional methods. scribd.com Research has shown that the timing of the catalyst's addition can be crucial; in some cases, adding the PTC agent after the reaction has already proceeded to 50-80% conversion can maximize the yield by preventing the premature consumption of the base in side reactions. google.com This approach has been successfully applied to the C-alkylation of dialkyl malonates. google.com

Palladium-Catalyzed Cross-Coupling and Functionalization Approaches

Modern synthetic chemistry has largely shifted towards metal-catalyzed cross-coupling reactions for the formation of carbon-carbon bonds, offering high efficiency, generality, and functional group tolerance. Palladium catalysis, in particular, has revolutionized the synthesis of α-aryl malonates.

Arylation Reactions on the Malonate Methylene Carbon

Palladium-catalyzed α-arylation has become the premier method for coupling aryl halides with stabilized enolates, including those derived from diethyl malonate. nih.govacs.org This approach is highly effective for a broad range of substrates, including unactivated and sterically hindered aryl chlorides and bromides, making it ideally suited for the synthesis of Diethyl 2-(3,5-dichlorophenyl)malonate. nih.govacs.org

The catalytic cycle typically involves the oxidative addition of the aryl halide to a Pd(0) species, followed by deprotonation of the malonate by a base, and finally, reductive elimination to form the C-C bond and regenerate the Pd(0) catalyst. The choice of ligand is critical for the success of the reaction. Sterically hindered and electron-rich phosphine (B1218219) ligands, such as tri-tert-butylphosphine (B79228) (P(t-Bu)₃) and biarylphosphine ligands (e.g., RuPhos, BrettPhos), have proven to be highly effective in promoting these challenging couplings. nih.govacs.orgresearchgate.netnih.gov

Table 2: Palladium-Catalyzed α-Arylation of Diethyl Malonate
Palladium SourceLigandBaseSolventAryl Halide ScopeReference
Pd(OAc)₂ or Pd₂(dba)₃P(t-Bu)₃Cs₂CO₃ or K₃PO₄Toluene or DioxaneElectron-rich/poor and hindered aryl bromides & chlorides. nih.govacs.org
Pd(OAc)₂BrettPhosLiOtBuTolueneAryl triflates in difunctionalization reactions. nih.gov
Pd(dba)₂tBu₃PHBF₄K₃PO₄ or Na₃PO₄Tolueneo-Alkoxybromobenzenes. researchgate.net

Olefin Difunctionalization Involving Malonate Nucleophiles

Beyond direct arylation, palladium catalysis enables more complex transformations for creating functionalized congeners. One such advanced strategy is the difunctionalization of alkenes, where a malonate nucleophile is coupled with an alkene that contains a tethered aryl or alkenyl triflate electrophile. nih.govnih.gov

In this process, the palladium catalyst orchestrates a cascade reaction that results in the formation of two new carbon-carbon bonds and a new carbocyclic ring, typically a substituted cyclopentane. nih.govnih.gov The reaction provides a powerful means to rapidly build molecular complexity, generating products with up to three stereocenters with good to excellent diastereoselectivity. nih.gov The malonate anion serves as the carbon-centered nucleophile in an alkene aryl-alkylation or alkenyl-alkylation, demonstrating its utility in constructing highly functionalized molecules that would be difficult to access through other methods. nih.gov

Allylic Alkylation via π-Allylpalladium Intermediates

The palladium-catalyzed allylic alkylation, often referred to as the Tsuji-Trost reaction, is a powerful method for forming carbon-carbon bonds. wikipedia.org This reaction allows for the introduction of an allyl group onto a nucleophile, such as the enolate of this compound. The catalytic cycle is initiated by the coordination of a palladium(0) complex to an allylic substrate containing a suitable leaving group (e.g., acetate (B1210297), carbonate, or halide). wikipedia.org This is followed by oxidative addition to form a cationic η³-π-allylpalladium(II) complex. wikipedia.org

The enolate of this compound, generated in situ using a mild base, can then act as a soft nucleophile. It attacks the π-allyl ligand, typically at one of the terminal carbons, to form the new C-C bond and regenerate the palladium(0) catalyst. wikipedia.org The regioselectivity and stereoselectivity of this attack are highly influenced by the nature of the ligands coordinated to the palladium center, as well as the solvent and the counterion of the enolate. acs.org

While specific examples utilizing the this compound substrate are not extensively documented, the reaction is broadly applicable to a wide range of malonate esters. acs.orgrsc.org The presence of the electron-withdrawing 3,5-dichlorophenyl group is expected to increase the acidity of the methine proton, facilitating enolate formation under milder basic conditions compared to unsubstituted diethyl malonate. The steric bulk of the aryl substituent may influence the reaction rate and selectivity. Research on related systems demonstrates that phosphine ligands are crucial for achieving high efficiency and selectivity in these transformations. wikipedia.org

Allyl SubstratePd SourceLigandBaseSolventProduct Yield (%)Ref
(E)-1,3-diphenylallyl acetate[Pd(allyl)Cl]₂PhosphinoimidazolidineBSACH₂Cl₂98 researchgate.net
Allyl Benzoate (CF₃-substituted)[Pd(C₃H₅)(cod)]BF₄(S)-tol-BINAPBSAToluene95 rsc.org
rac-1,3-diphenylallyl acetatePd₂(dba)₃·CHCl₃MonophosphoramiditeNaHToluene>99 acs.org

BSA: *N,O-Bis(trimethylsilyl)acetamide, cod: *1,5-cyclooctadiene, dba: *dibenzylideneacetone, (S)-tol-BINAP: (S)-(-)-2,2'-Bis(di-p-tolylphosphino)-1,1'-binaphthyl

Multi-Component Reaction Sequences Incorporating the this compound Scaffold

Multi-component reactions (MCRs) are highly efficient synthetic strategies where three or more reactants combine in a single operation to form a complex product, incorporating most or all of the atoms from the starting materials. This compound is a valuable building block for such reactions due to its activated methine proton and the presence of two ester functionalities that can participate in or be retained for subsequent transformations.

This malonate derivative can act as the active methylene component in various MCRs. For instance, in Knoevenagel-type condensations, it can react with an aldehyde and another nucleophile in a domino sequence. A plausible MCR could involve the reaction of this compound with an aromatic aldehyde and a nitrogen source like ammonium acetate or a primary amine. The initial Knoevenagel condensation between the malonate and the aldehyde would yield an arylidene malonate intermediate. This electrophilic intermediate can then undergo a Michael addition with a second nucleophile, followed by cyclization and other transformations to build complex heterocyclic scaffolds like piperidines or pyrimidines. nih.gov

The 3,5-dichlorophenyl moiety remains intact throughout these sequences, providing a handle for further functionalization or influencing the biological properties of the final molecule. The utility of substituted malonates in cyclocondensation reactions to form six-membered heterocycles is well-established, highlighting the potential of the title compound in the synthesis of diverse molecular architectures. nih.gov

Enantioselective Synthetic Routes to Chiral this compound Derivatives

The development of enantioselective methods to synthesize chiral molecules is a cornerstone of modern organic chemistry. Starting from the prochiral this compound, it is possible to generate a chiral center at the α-position through various asymmetric catalytic reactions.

Organocatalysis offers a metal-free approach to asymmetric synthesis. Chiral organic molecules, such as amines or bifunctional thioureas derived from cinchona alkaloids, can catalyze the enantioselective Michael addition of malonates to various Michael acceptors. nii.ac.jprsc.org In this context, this compound would serve as the nucleophile.

The general mechanism involves the activation of the Michael acceptor by the organocatalyst. For example, a chiral secondary amine catalyst can react with an α,β-unsaturated aldehyde to form a chiral iminium ion. This activation lowers the LUMO of the acceptor, making it more susceptible to attack by the malonate enolate. rsc.org The chiral environment created by the catalyst directs the nucleophilic attack to one face of the molecule, thereby controlling the stereochemistry of the newly formed C-C bond. nii.ac.jprsc.org Alternatively, bifunctional catalysts like chiral thioureas can activate both the nucleophile (through hydrogen bonding with the malonate) and the electrophile (e.g., a nitro-olefin, through hydrogen bonding with the nitro group), bringing them together in a spatially defined manner to induce high enantioselectivity. rsc.org

Studies on various malonate esters have demonstrated high yields and excellent enantioselectivities in reactions with acceptors like nitro-olefins, α,β-unsaturated aldehydes, and cyclic enones. rsc.orgrsc.orgacs.org

Malonate NucleophileMichael AcceptorOrganocatalystSolventYield (%)ee (%)Ref
Dibenzyl malonate2-CyclopentenoneChiral Diamine/TFAMethanol9895 nii.ac.jp
Diethyl malonatetrans-β-NitrostyreneCinchonine-thioureaToluene9594 rsc.org
Diethyl malonateCinnamaldehydeChiral PyrrolidineWater/Toluene9697 rsc.org
Diethyl malonateα,β-Unsaturated p-nitrophenyl esterIsothioureaCH₂Cl₂86>99 nih.gov

TFA: *Trifluoroacetic acid, ee: enantiomeric excess

Transition metal catalysis, guided by chiral ligands, provides another powerful avenue for the enantioselective functionalization of this compound. In these reactions, a transition metal (e.g., palladium, nickel, or copper) is complexed with a chiral organic ligand, creating a chiral catalytic environment that influences the stereochemical outcome of the reaction.

A prominent example is the asymmetric allylic alkylation (AAA) discussed earlier, where the use of chiral phosphine ligands like BINAP or phosphoramidites can lead to high enantioselectivity. acs.orgrsc.org The chiral ligand controls the geometry of the π-allylpalladium complex and directs the incoming malonate nucleophile to a specific terminus and face of the allyl system.

Beyond alkylations, other transformations can be envisioned. For example, complexes of nickel with chiral ligands like (-)-sparteine (B7772259) have been shown to catalyze the enantioselective Michael addition of diethyl malonate to chalcones, affording chiral γ-keto esters with good enantioselectivity. longdom.org The application of such systems to this compound could provide access to a range of functionalized, enantioenriched products. The choice of metal, the architecture of the chiral ligand, and the reaction conditions are all critical parameters that must be optimized to achieve high yield and stereocontrol.

NucleophileElectrophileMetal/LigandBaseYield (%)ee (%)Ref
Diethyl malonateChalconeNiCl₂/(-)-Sparteine-8886 longdom.org
Dimethyl malonate1,3-diphenyl-2-propenyl acetatePd₂(dba)₃/Chiral FerrocenylphosphineCs₂CO₃9998 researchgate.net
Diethyl malonateTrifluoromethyl-substituted allylic ester[Pd(C₃H₅)(cod)]BF₄/(S)-tol-BINAPBSA9594 rsc.org

BSA: *N,O-Bis(trimethylsilyl)acetamide, dba: *dibenzylideneacetone, cod: *1,5-cyclooctadiene, ee: enantiomeric excess

Elucidation of Chemical Reactivity and Transformative Pathways of Diethyl 2 3,5 Dichlorophenyl Malonate

Nucleophilic Reactivity of the Malonate Ester System

The acidic α-hydrogen of diethyl 2-(3,5-dichlorophenyl)malonate is readily abstracted by a base to form a resonance-stabilized enolate. This enolate is a soft nucleophile that readily attacks electrophilic centers, particularly carbon atoms, making it a valuable reagent in synthetic organic chemistry for the formation of new carbon-carbon bonds.

The Michael reaction, or Michael addition, is a cornerstone of carbon-carbon bond formation, involving the conjugate addition of a nucleophile to an α,β-unsaturated carbonyl compound. spcmc.ac.inlibretexts.org In this context, the enolate derived from this compound acts as the "Michael donor," adding to the β-carbon of an "Michael acceptor" such as an α,β-unsaturated ketone, ester, or nitrile. spcmc.ac.in This 1,4-addition is a thermodynamically controlled process that leads to the formation of a 1,5-dicarbonyl compound. libretexts.org

The reaction is initiated by the deprotonation of the malonate by a base to form the nucleophilic enolate. This enolate then attacks the electrophilic β-carbon of the α,β-unsaturated system, creating a new enolate intermediate. spcmc.ac.in Subsequent protonation yields the final Michael adduct. spcmc.ac.in

The utility of this reaction has been demonstrated in asymmetric synthesis, where chiral organocatalysts are used to control the stereochemical outcome. For instance, the enantioselective Michael addition of diethyl malonate to various trans-β-nitroolefins has been achieved with high yields and excellent enantioselectivities using bifunctional organocatalysts. metu.edu.tr Similarly, the addition of malonates to α,β-unsaturated ketones like cinnamones and chalcones can be catalyzed by chiral diamines to produce adducts with high enantiopurity. rsc.orgnih.gov

Table 1: Examples of Michael Addition Reactions with Malonate Esters

Michael DonorMichael AcceptorCatalyst/ConditionsProductYield (%)Enantiomeric Excess (ee, %)
Diethyl malonatetrans-β-nitrostyrene5 mol% 2-aminoDMAP/urea (B33335), Toluene (B28343), rt, 4hDiethyl 2-(2-nitro-1-phenylethyl)malonate9594
Diethyl malonateChalcone20 mol% (R,R)-DPEN, Salicylic acid, EtherDiethyl 2-(1,3-diphenyl-3-oxopropyl)malonateHighHigh
Dimethyl malonateCinnamone20 mol% (R,R)-DPEN, o-phthalic acid, EtOH, rtDimethyl 2-(1-phenyl-3-oxobutyl)malonate8190

Data compiled from multiple sources. metu.edu.trnih.gov

The Knoevenagel condensation is a nucleophilic addition of a compound with an active methylene (B1212753) group (like diethyl malonate) to a carbonyl group of an aldehyde or ketone, followed by a dehydration reaction. wikipedia.org This process, typically catalyzed by a weak base such as an amine, results in the formation of an α,β-unsaturated product. wikipedia.orgresearchgate.net The electron-withdrawing groups on the active methylene compound are crucial as they facilitate deprotonation to form the enolate ion even with a mild base, which avoids the self-condensation of the aldehyde or ketone. wikipedia.org

The mechanism involves the base-catalyzed formation of the malonate carbanion, which then acts as a nucleophile, attacking the carbonyl carbon of the aldehyde or ketone. amazonaws.com The resulting intermediate is protonated and subsequently undergoes elimination of a water molecule to yield the final condensed product. amazonaws.com This reaction is a versatile method for creating carbon-carbon double bonds. researchgate.net

The Knoevenagel condensation has been widely used in the synthesis of various intermediates. For example, both aromatic and aliphatic aldehydes react efficiently with diethyl malonate at room temperature in the presence of catalysts like immobilized gelatine. amazonaws.com

Table 2: Knoevenagel Condensation of Diethyl Malonate with Aldehydes

AldehydeCatalyst/SolventReaction TimeProductYield (%)
BenzaldehydeImmobilized Gelatine/DMSO24 hDiethyl 2-benzylidenemalonate90
4-ChlorobenzaldehydeImmobilized Gelatine/DMSO24 hDiethyl 2-(4-chlorobenzylidene)malonate89
HeptanalImmobilized Gelatine/DMSO48 hDiethyl 2-heptylidenemalonate85

Data sourced from a study on immobilized gelatine as a catalyst. amazonaws.com

The Aldol reaction is a fundamental carbon-carbon bond-forming reaction that involves the nucleophilic addition of an enolate ion to a carbonyl group. libretexts.orgopenstax.org The reaction typically occurs between two aldehyde or ketone molecules, where one acts as the enolate donor and the other as the electrophilic acceptor, resulting in a β-hydroxy carbonyl compound (an "aldol"). openstax.orgthieme-connect.de

While this compound does not undergo a classic Aldol condensation with itself, the underlying principle of its reactivity is analogous. The enolate generated from the malonate is a potent nucleophile, similar to the enolates formed from aldehydes and ketones. However, due to the high stability of the malonate enolate, its reactions with carbonyl compounds are generally classified as Knoevenagel condensations, as described above, which typically proceed to the dehydrated α,β-unsaturated product. thieme-connect.de

The carbonyl chemistry related to the malonate enolate is thus centered on its role as a nucleophile in reactions that are mechanistically similar to the initial nucleophilic addition step of the Aldol reaction. libretexts.org This reactivity is harnessed in sequential reactions, where an initial condensation, like an Aldol condensation to form an α,β-unsaturated ketone, is followed by a Michael addition of a malonate. nih.gov

Cyclocondensation Reactions for Heterocyclic Ring System Construction

2-Substituted malonic esters, such as this compound, are highly valuable precursors for the synthesis of heterocyclic compounds. nih.govderpharmachemica.com The two ester groups can react with dinucleophilic reagents in cyclocondensation reactions to form a variety of five-, six-, and seven-membered ring systems. researchgate.net These reactions are pivotal in medicinal chemistry, as heterocyclic structures are core components of many pharmaceutical agents. frontiersin.orgtdl.org

The construction of five-membered heterocyclic rings using malonate derivatives often involves reaction with reagents containing two nucleophilic centers separated by a two-atom bridge. For example, substituted pyrroles and pyrrolines, which are important five-membered nitrogen heterocycles, can be synthesized from malonate-derived intermediates. frontiersin.orgmdpi.com

One synthetic route involves the reaction of a malonate derivative with aziridines. For instance, chloro alkenyl malonates can react with aziridine (B145994) to form N-vinylaziridines. beilstein-journals.org These intermediates can then undergo a subsequent iodide-ion mediated ring expansion to yield substituted 3,4-dihydro-2H-pyrrole derivatives (pyrrolines). beilstein-journals.org This strategy highlights the versatility of the malonate scaffold in building complex heterocyclic systems. beilstein-journals.org General strategies also exist for synthesizing various 3-, 4-, 5-, and 6-membered heterocycles from iminomalonates and soft carbon nucleophiles. nih.gov

Diethyl malonates are classic reagents for the synthesis of six-membered nitrogen-containing heterocycles, particularly those with a 1,3-dicarbonyl motif. nih.govresearchgate.net These reactions typically involve condensation with 1,3-dinucleophiles like ureas, thioureas, amidines, or 2-amino-pyridines. nih.gov

A prominent example is the synthesis of barbituric acids, which are derivatives of pyrimidine (B1678525). This reaction involves the cyclocondensation of a substituted diethyl malonate with urea in the presence of a strong base, such as sodium ethoxide. nih.gov The resulting barbiturates are a well-known class of sedative-hypnotic drugs. For instance, diethyl phenylmalonate is a key precursor in the synthesis of phenobarbital. wikipedia.org The general structure of these six-membered heterocycles is prevalent in a vast number of biologically active compounds and natural products. frontiersin.orgresearchgate.netthieme.com

Formation of Other Multi-Ring Systems

This compound serves as a versatile precursor for the synthesis of various multi-ring heterocyclic systems. Its reactivity is analogous to other 2-substituted diethyl malonates, which readily undergo cyclocondensation reactions with a range of 1,3-dinucleophiles. nih.gov These reactions typically require elevated temperatures (often exceeding 250°C) or the presence of a basic catalyst to proceed efficiently. nih.govresearchgate.net

One of the classical transformations involves the reaction with urea to form substituted barbituric acids. In this synthesis, the malonate condenses with urea, leading to the formation of a six-membered pyrimidine ring. Similarly, reaction with 2-aminopyridine (B139424) can yield pyrido[1,2-a]pyrimidine-2,4-dione derivatives. nih.gov

Furthermore, diethyl arylmalonates can react with phenolic compounds to generate coumarin (B35378) frameworks. For instance, the reaction of a diethyl arylmalonate with a substituted phenol, such as a methoxyphenol, at high temperatures can produce a 3-aryl-4-hydroxycoumarin. nih.gov Another significant application is the synthesis of 4-hydroxyquinolones, which are formed when arylmalonates react with anilines at temperatures above 200°C. nih.gov While specific examples detailing this compound are not prevalent, its structural similarity to other arylmalonates strongly suggests its utility in constructing these and other complex heterocyclic structures. researchgate.net In some cases, the diethyl malonate moiety itself can act as a leaving group, particularly in reactions with hydrazine (B178648) hydrate, leading to the formation of azine compounds instead of the expected heterocyclic ring. researchgate.net

Interactive Data Table: Cyclocondensation Reactions of Arylmalonates
DinucleophileResulting Heterocyclic SystemGeneral Conditions
UreaBarbituric Acid DerivativesElevated temperature or base catalysis
2-AminopyridinePyrido[1,2-a]pyrimidine-2,4-dione DerivativesElevated temperature
Substituted Phenols3-Aryl-4-hydroxycoumarin DerivativesHigh temperature (>250°C)
Anilines4-Hydroxyquinolone DerivativesHigh temperature (>200°C)
Hydrazine HydrateAzine compounds (malonate as leaving group)Reflux in ethanol (B145695)

Hydrolytic and Decarboxylative Transformations

The transformation of this compound into its corresponding carboxylic acid derivatives involves two key sequential reactions: hydrolysis of the ester groups followed by decarboxylation. libretexts.org This pathway is a cornerstone of malonic ester synthesis, allowing the malonate group to function as a synthetic equivalent for a -CH(COOH)₂ or, after decarboxylation, a -CH₂COOH group. libretexts.org

Mechanistic Studies of Ester Hydrolysis Under Varying Conditions

The hydrolysis of this compound can be catalyzed by either acid or base, with each proceeding through distinct mechanistic pathways.

Under basic conditions, the reaction typically follows a bimolecular acyl-oxygen cleavage (BAC2) mechanism. This is the most common pathway for the saponification of esters. The mechanism involves the nucleophilic attack of a hydroxide (B78521) ion on the electrophilic carbonyl carbon of the ester. This addition forms a tetrahedral intermediate. Subsequently, the intermediate collapses, expelling the ethoxide as the leaving group and forming the carboxylate salt. Protonation of the salt in a final workup step yields the carboxylic acid. The presence of the electron-withdrawing 3,5-dichlorophenyl group is expected to enhance the electrophilicity of the carbonyl carbon, potentially accelerating the rate of hydroxide attack.

Under acidic conditions, the hydrolysis mechanism is typically AAC2 (acid-catalyzed, acyl-oxygen cleavage, bimolecular). The process begins with the protonation of the carbonyl oxygen by an acid catalyst, which significantly increases the electrophilicity of the carbonyl carbon. A water molecule then acts as a nucleophile, attacking the activated carbonyl carbon to form a tetrahedral intermediate. Following a proton transfer, ethanol is eliminated as the leaving group, and subsequent deprotonation of the oxonium ion regenerates the acid catalyst and yields the carboxylic acid. Research on related arylmalonates, such as diethyl 2-(perfluorophenyl)malonate, has shown that vigorous acidic conditions (e.g., a mixture of HBr and AcOH at reflux) may be necessary to drive the hydrolysis to completion. beilstein-journals.orgnih.gov

Pathways Leading to Decarboxylation Products

Following the hydrolysis of both ester groups to form 2-(3,5-dichlorophenyl)malonic acid, the resulting β-dicarboxylic acid readily undergoes decarboxylation, particularly upon heating. The mechanism for this reaction is a concerted, intramolecular process that proceeds through a cyclic, six-membered transition state. masterorganicchemistry.com

In this transition state, the carbonyl oxygen of one carboxyl group forms a hydrogen bond with the acidic proton of the other carboxyl group. This arrangement facilitates a cyclic flow of electrons: the O-H bond breaks, a new C=O double bond forms (becoming carbon dioxide), and the C-C bond between the two carboxyl groups cleaves. The electrons from the cleaved C-C bond are transferred to form a new C=C double bond, creating an enol intermediate. This enol, 2-(3,5-dichlorophenyl)acetenol, is unstable and rapidly tautomerizes to the more stable keto form, which in this case is the final product, 2-(3,5-dichlorophenyl)acetic acid. masterorganicchemistry.com This decarboxylation step is a key driving force in the malonic ester synthesis, enabling the conversion of alkylated malonates into substituted acetic acids. libretexts.org Recent studies have also explored alternative, non-thermal decarboxylation methods, such as photoredox catalysis, which proceed through radical intermediates. nih.gov

Advanced Rearrangement Reactions Involving the Malonate Core

While standard alkylation and hydrolysis/decarboxylation reactions are the most common transformations for malonate esters, their core structure can also be involved in more advanced rearrangement reactions. These reactions often require specific functionalization of the malonate derivative to create the necessary precursors for rearrangement.

Carroll Rearrangement Pathways

The Carroll rearrangement is a specialized type of researchgate.netresearchgate.net-sigmatropic rearrangement that transforms a β-keto allyl ester into an α-allyl-β-ketocarboxylic acid, which subsequently decarboxylates to yield a γ,δ-unsaturated ketone. wikipedia.orgyoutube.com For this compound to participate in this reaction, it would first need to be converted into a suitable precursor.

A hypothetical pathway would involve:

Acylation: The malonate would be mono-hydrolyzed and then acylated to introduce a keto group at the β-position relative to one of the ester functionalities.

Allylation: The remaining ester group would need to be an allyl ester. This could be achieved by transesterification with an allylic alcohol.

Once the allylic β-keto ester of 2-(3,5-dichlorophenyl)malonic acid is formed, heating would initiate the rearrangement. The reaction proceeds through an enol intermediate, which then undergoes a concerted, thermally-induced researchgate.netresearchgate.net-sigmatropic shift, analogous to a Claisen rearrangement. wikipedia.org This step forms a new carbon-carbon bond between the α-carbon of the malonate core and the γ-carbon of the allyl group. The resulting intermediate is an α-allyl-β-ketocarboxylic acid, which, being a β-keto acid, readily decarboxylates under the thermal conditions to afford the final product, a γ,δ-unsaturated ketone bearing the 3,5-dichlorophenyl substituent. mdma.chwikipedia.org

Sigmatropic Rearrangements of Malonate Derivatives

Sigmatropic rearrangements are a class of pericyclic reactions where a σ-bond migrates across a π-conjugated system in an intramolecular fashion. wikipedia.org The Carroll rearrangement is a specific example of a researchgate.netresearchgate.net-sigmatropic rearrangement. wikipedia.org Derivatives of this compound could potentially undergo other related sigmatropic shifts, most notably variants of the Claisen rearrangement. imperial.ac.uk

The Claisen rearrangement is a powerful carbon-carbon bond-forming reaction that involves the researchgate.netresearchgate.net-sigmatropic rearrangement of an allyl vinyl ether or an allyl aryl ether. libretexts.org To involve the malonate core, a derivative such as an allyl enol ether would need to be synthesized. For instance, the enolate of this compound could be trapped with an allyl halide on the oxygen atom (O-allylation) under specific conditions, though C-allylation is more common. A more plausible route involves the Ireland-Claisen rearrangement, where the enolate is first converted into a silyl (B83357) ketene (B1206846) acetal (B89532). This derivative, upon heating, undergoes a researchgate.netresearchgate.net-sigmatropic rearrangement to produce a γ,δ-unsaturated silyl ester, which can then be hydrolyzed to the corresponding carboxylic acid.

These rearrangements are governed by orbital symmetry rules, and thermal researchgate.netresearchgate.net shifts like the Cope and Claisen rearrangements proceed through a highly ordered, chair-like six-membered transition state, allowing for a high degree of stereocontrol. imperial.ac.uk

Interactive Data Table: Comparison of researchgate.netresearchgate.net-Sigmatropic Rearrangements
RearrangementTypical SubstrateInitial ProductFinal Product (if applicable)
ClaisenAllyl vinyl etherγ,δ-Unsaturated carbonyl compoundN/A
Carrollβ-Keto allyl esterα-Allyl-β-ketocarboxylic acidγ,δ-Unsaturated ketone (after decarboxylation)
Ireland-ClaisenSilyl ketene acetal of an allyl esterγ,δ-Unsaturated silyl esterγ,δ-Unsaturated carboxylic acid (after hydrolysis)
Cope1,5-DieneIsomeric 1,5-dieneN/A

Strategic Applications of Diethyl 2 3,5 Dichlorophenyl Malonate As a Core Synthetic Building Block

Intermediate in the Modular Construction of Complex Molecular Architectures

The primary application of diethyl 2-(3,5-dichlorophenyl)malonate lies in its use as a central intermediate for the synthesis of complex molecular structures, most notably dicarboximide fungicides. This class of agrochemicals, which includes compounds like vinclozolin, iprodione, and procymidone, is characterized by a heterocyclic ring system attached to a 3,5-dichloroaniline (B42879) moiety. nih.govmdpi.com While direct synthetic pathways from this compound to these specific fungicides are not extensively detailed in publicly available literature, the structural similarity strongly suggests its role as a key precursor.

The general synthetic strategy involves the use of the malonate's reactive methylene (B1212753) group and its ester functionalities to construct the core heterocyclic structure of the fungicide. The 3,5-dichlorophenyl group is carried through the synthesis to become an essential part of the final active molecule. The versatility of malonic esters in forming carbon-carbon and carbon-heteroatom bonds allows for a modular approach to building these complex architectures. nih.gov

Table 1: Key Dicarboximide Fungicides Containing the 3,5-Dichlorophenyl Moiety

FungicideChemical ClassCommon Applications
VinclozolinDicarboximideControl of blights, rots, and molds in vineyards and on various fruits and vegetables. orgsyn.org
IprodioneDicarboximideUsed against Botrytis bunch rot, brown rot, and other fungal diseases in a wide range of crops. google.com
ProcymidoneDicarboximideEffective against sclerotia-forming fungi, including Botrytis cinerea. mdpi.comwikipedia.org
ChlozolinateDicarboximideControls fruit rot, downy mildew, and brown rot in fruits, vegetables, and ornamentals. beilstein-journals.org

Employment in Tandem and Cascade Reaction Sequences

While specific examples of tandem and cascade reactions involving this compound are not well-documented in readily accessible scientific literature, the inherent reactivity of substituted diethyl malonates makes them suitable candidates for such processes. Malonic esters are known to participate in a variety of cyclocondensation reactions, which can be designed as one-pot tandem or cascade sequences to rapidly build molecular complexity. nih.gov

For instance, the condensation of a substituted diethyl malonate with a dinucleophile like urea (B33335) or thiourea (B124793) is a classic method for the synthesis of barbiturates and thiobarbiturates, respectively. nih.govorgsyn.org This type of reaction, which forms a six-membered heterocyclic ring in a single step, exemplifies a cyclocondensation that could potentially be part of a more extended tandem sequence. The reaction of diethyl malonates with dinucleophiles to form various "malonyl heterocycles" is a well-established strategy in organic synthesis. nih.gov Given the structural motifs in dicarboximide fungicides, it is plausible that this compound is employed in similar cyclocondensation strategies to construct the core heterocyclic rings of these agrochemicals.

Precursor for the Synthesis of Specific Dichlorinated Aromatic Derivatives

This compound serves as a valuable precursor for the synthesis of other 3,5-dichlorophenyl-substituted compounds. A fundamental transformation of malonic esters is their hydrolysis followed by decarboxylation to yield a substituted acetic acid. In this case, hydrolysis and subsequent decarboxylation of this compound would produce 3,5-dichlorophenylacetic acid. This derivative can then be used as a starting material for further synthetic elaborations.

The conversion of the malonate to the corresponding acetic acid is a key step that transforms the functionality of the molecule, opening up new avenues for chemical reactions. The resulting carboxylic acid can be converted into a variety of other functional groups, such as acid chlorides, amides, and esters, further expanding its utility as a synthetic intermediate. While the hydrolysis of some substituted phenylmalonates can be challenging, this transformation remains a principal application of this class of compounds. nih.gov

Another significant derivative is 3,5-dichloroaniline, which is a known precursor for several dicarboximide fungicides and a metabolite of these agrochemicals. nih.govmdpi.com Although the direct conversion of this compound to 3,5-dichloroaniline is not a standard transformation, the malonate can be seen as a synthetic equivalent or a precursor to intermediates that lead to this important aniline (B41778) derivative.

Utility in the Development of New Reagents and Catalysts

The potential utility of this compound in the development of new reagents and catalysts is an area that remains largely unexplored in published research. However, the broader class of malonic acid derivatives has been investigated for their ability to act as ligands in coordination chemistry. nih.gov The ester groups of the malonate can coordinate with metal centers, and the substituted phenyl ring can be further functionalized to tune the electronic and steric properties of the resulting metal complexes.

While there are no specific reports on the use of this compound for this purpose, its structure suggests that it could be modified to create novel ligands for catalysis. For example, conversion of the ester groups to amides or other coordinating moieties could yield ligands with interesting properties for various catalytic transformations. The development of new catalysts is an ongoing area of chemical research, and the unique electronic properties imparted by the 3,5-dichlorophenyl group could make this compound an attractive starting point for such investigations.

Advanced Analytical Methodologies for the Characterization and Quantification of Diethyl 2 3,5 Dichlorophenyl Malonate and Its Derivatives

High-Resolution Chromatographic Techniques

Chromatographic methods are fundamental for the separation and initial identification of Diethyl 2-(3,5-dichlorophenyl)malonate from reaction mixtures, starting materials, and potential byproducts.

Gas Chromatography-Mass Spectrometry (GC-MS) for Purity and Volatile Analysis

Gas Chromatography-Mass Spectrometry (GC-MS) is a powerful technique for assessing the purity of this compound and identifying any volatile impurities. The method combines the superior separation capability of gas chromatography with the definitive identification power of mass spectrometry.

For the analysis of this compound, a non-polar capillary column, such as one with a 5% phenyl methyl siloxane stationary phase, is typically employed. nih.gov This type of column separates compounds based on their boiling points and polarity. The analysis involves injecting a vaporized sample into the GC system, where it is carried by an inert gas (e.g., helium) through the column. A programmed temperature gradient ensures the efficient separation of the target compound from other volatile components. nist.gov

Following separation in the GC, the molecules enter the mass spectrometer, where they are ionized, commonly using electron impact (EI) ionization at 70 eV. mdpi.comnih.gov The resulting mass spectrum provides a unique fragmentation pattern, or "fingerprint," for the molecule. For this compound, characteristic fragmentation includes the loss of ethoxy (-OC₂H₅) and ethoxycarbonyl (-COOC₂H₅) groups. mdpi.com A key feature in the mass spectrum is the distinctive isotopic pattern created by the two chlorine atoms (³⁵Cl and ³⁷Cl), which provides strong evidence for the presence of a dichlorinated compound. mdpi.com

Table 1: Typical GC-MS Parameters for this compound Analysis

Parameter Value
GC Column 5% Phenyl Methyl Siloxane (e.g., 30 m x 0.25 mm, 0.25 µm film)
Carrier Gas Helium
Injection Mode Split/Splitless
Inlet Temperature 250 - 280 °C
Oven Program Start at 100 °C, ramp to 300 °C at 10-15 °C/min
MS Ionization Electron Impact (EI) at 70 eV

| Mass Range | 40-450 amu |

High-Performance Liquid Chromatography (HPLC) for Compound Profiling and Separation

High-Performance Liquid Chromatography (HPLC) is an indispensable tool for the non-volatile analysis, purification, and quantification of this compound. Reversed-phase HPLC (RP-HPLC) is the most common mode used for this type of aromatic compound. pensoft.netresearchgate.net

In a typical RP-HPLC setup, a C18 (octadecylsilyl) stationary phase is used, which separates molecules based on their hydrophobicity. pensoft.net The mobile phase generally consists of a mixture of an organic solvent, such as acetonitrile, and an aqueous buffer (e.g., phosphate (B84403) buffer). pensoft.netsielc.com A gradient elution, where the proportion of the organic solvent is gradually increased, is often employed to achieve optimal separation of the target compound from both more polar and less polar impurities.

Detection is commonly performed using an ultraviolet-visible (UV-Vis) detector, as the 3,5-dichlorophenyl group contains a chromophore that absorbs UV light. The detection wavelength is typically set at or near the absorption maximum of the compound to ensure high sensitivity. researchgate.net This method allows for accurate quantification and the assessment of compound purity by comparing the peak area of the analyte to that of a known standard.

Table 2: Illustrative HPLC Method Parameters

Parameter Condition
Column C18 (e.g., 250 mm x 4.6 mm, 5 µm particle size)
Mobile Phase A Water with 0.1% Phosphoric Acid
Mobile Phase B Acetonitrile
Elution Gradient (e.g., 50% to 95% B over 20 minutes)
Flow Rate 1.0 mL/min
Column Temperature 30 °C

| Detection | UV at 225 nm |

Advanced Spectroscopic Characterization

Spectroscopic techniques are essential for the unambiguous structural elucidation and confirmation of this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation

Nuclear Magnetic Resonance (NMR) spectroscopy is the most powerful method for determining the precise molecular structure of organic compounds. Both ¹H (proton) and ¹³C (carbon-13) NMR are utilized to provide a complete picture of the molecular framework of this compound.

The ¹H NMR spectrum provides information about the number of different types of protons, their chemical environment, and their proximity to other protons. For this compound, the spectrum is expected to show distinct signals for the aromatic protons, the single proton on the malonate carbon (the methine proton), and the two ethyl groups. The aromatic region would display signals corresponding to the protons on the dichlorophenyl ring. The methine proton would appear as a singlet, while the ethyl groups would exhibit a characteristic quartet (for the -CH₂- group) and a triplet (for the -CH₃ group) due to spin-spin coupling. chemicalbook.comchemicalbook.com

The ¹³C NMR spectrum reveals the number of chemically distinct carbon atoms. The spectrum for this compound would show signals for the aromatic carbons (with C-Cl carbons having distinct chemical shifts), the carbonyl carbons of the ester groups, the methine carbon, and the two carbons of the ethyl groups. nih.gov

Table 3: Predicted ¹H and ¹³C NMR Chemical Shifts (δ) for this compound in CDCl₃

Atom Predicted ¹H Chemical Shift (ppm) Predicted ¹³C Chemical Shift (ppm)
Aromatic CH (C2', C6') ~7.3-7.4 (d) ~128-130
Aromatic CH (C4') ~7.2-7.3 (t) ~126-128
Malonate CH ~4.8-5.0 (s) ~55-58
Ester CH₂ ~4.2-4.3 (q) ~61-63
Ester CH₃ ~1.2-1.3 (t) ~13-15
Aromatic C-Cl N/A ~134-136
Aromatic C-C(malonate) N/A ~138-140

High-Resolution Mass Spectrometry (HRMS) for Accurate Mass Determination

High-Resolution Mass Spectrometry (HRMS) is a critical technique for unequivocally confirming the elemental composition of this compound. Unlike standard mass spectrometry, HRMS measures the mass-to-charge ratio (m/z) of an ion with extremely high accuracy (typically to within 5 ppm).

This precision allows for the calculation of a unique elemental formula. For this compound (C₁₃H₁₄Cl₂O₄), HRMS can distinguish its exact mass from other molecules that might have the same nominal mass but different elemental compositions. The technique confirms the presence and number of chlorine, carbon, hydrogen, and oxygen atoms, providing definitive proof of the compound's identity.

Infrared (IR) and Ultraviolet-Visible (UV-Vis) Spectroscopy for Functional Group Analysis

Infrared (IR) and Ultraviolet-Visible (UV-Vis) spectroscopy provide valuable information about the functional groups present in the molecule and its electronic properties.

IR spectroscopy is used to identify specific covalent bonds within a molecule based on their absorption of infrared radiation. The IR spectrum of this compound would exhibit several characteristic absorption bands. A strong, prominent peak between 1730-1750 cm⁻¹ corresponds to the C=O (carbonyl) stretching of the ester groups. Other significant peaks include C-O stretching vibrations around 1100-1300 cm⁻¹, aromatic C=C stretching in the 1450-1600 cm⁻¹ region, and C-Cl stretching bands typically found in the 600-800 cm⁻¹ range. nist.govchemicalbook.com

UV-Vis spectroscopy measures the absorption of UV or visible light by a molecule, which corresponds to electronic transitions. The 3,5-dichlorophenyl ring acts as a chromophore. The UV-Vis spectrum, typically recorded in a solvent like ethanol (B145695) or acetonitrile, would show absorption maxima in the ultraviolet region, characteristic of substituted benzene (B151609) rings. researchgate.net This data is useful for quantitative analysis and for monitoring reactions involving the aromatic ring.

Table 4: Key Spectroscopic Data for Functional Group Analysis

Technique Functional Group / Feature Characteristic Wavenumber / Wavelength
IR Spectroscopy C=O Stretch (Ester) 1730 - 1750 cm⁻¹
C-O Stretch (Ester) 1100 - 1300 cm⁻¹
Aromatic C=C Stretch 1450 - 1600 cm⁻¹
C-Cl Stretch 600 - 800 cm⁻¹

| UV-Vis Spectroscopy | π → π* transitions (Aromatic) | ~210 nm and ~270 nm |

Table of Compounds

Compound Name
This compound
Diethyl malonate
Benzylamine
Acetonitrile
Helium
Ethanol

X-ray Crystallography for Absolute Stereochemistry and Solid-State Structure Determination

X-ray crystallography stands as the definitive method for elucidating the three-dimensional atomic arrangement of a crystalline solid. nih.gov This technique provides unambiguous determination of a molecule's absolute configuration and precise structural parameters, which are essential for understanding its chemical behavior and interactions. nih.gov The process involves several key stages: growing a high-quality single crystal, collecting diffraction data by irradiating the crystal with X-rays, solving the phase problem to generate an electron density map, and refining the atomic model. nih.gov

While specific crystallographic data for this compound is not available in the reviewed literature, the analysis of closely related diethyl malonate derivatives provides insight into the structural information that can be obtained. For instance, crystallographic studies on other substituted diethyl malonates reveal detailed information on bond lengths, bond angles, dihedral angles, and intermolecular interactions, such as hydrogen bonds, which dictate the packing of molecules in the crystal lattice. researchgate.netnih.gov

The data obtained from such an analysis is typically presented in a detailed crystallographic information file (CIF), with key parameters summarized in tables. An example of the type of data generated is shown below, based on a related malonate derivative.

Interactive Data Table: Example Crystallographic Data for a Diethyl Malonate Derivative Note: This data is for an analogous compound, Diethyl 2-acetoxy-2-[3-(4-nitrophenyl)-3-oxo-1-phenylpropyl]malonate, and serves to illustrate the parameters obtained from X-ray crystallography. researchgate.net

ParameterValue
Crystal systemMonoclinic
Space groupP2₁/n
a (Å)11.0111 (7)
b (Å)13.1762 (8)
c (Å)15.8196 (9)
β (°)93.802 (2)
Volume (ų)2288.0 (2)

From this data, a complete three-dimensional model of the molecule can be constructed, showing the spatial orientation of the 3,5-dichlorophenyl ring relative to the malonate core and the conformation of the ethyl ester groups. This structural information is invaluable for computational modeling and for understanding structure-activity relationships.

Quantitative Analytical Methods

For the precise quantification of this compound and its related substances, highly sensitive and specific analytical techniques are required. These methods are crucial for applications ranging from pharmacokinetic studies to quality control and environmental monitoring.

Liquid Chromatography-Electrospray Ionization-Tandem Mass Spectrometry (LC-ESI-MS/MS) for Ultrasensitive Quantification

Liquid Chromatography-Electrospray Ionization-Tandem Mass Spectrometry (LC-ESI-MS/MS) is a powerful and widely used technique for the ultrasensitive quantification of organic molecules in complex matrices. The method couples the separation capabilities of liquid chromatography with the high specificity and sensitivity of tandem mass spectrometry.

The process begins with the chromatographic separation of the target analyte from other components in the sample. Following separation, the analyte is introduced into the mass spectrometer's source, where Electrospray Ionization (ESI) generates charged molecular ions, typically protonated molecules [M+H]⁺ in positive ion mode. nih.gov These precursor ions are then selected and fragmented through collision-induced dissociation (CID), producing characteristic product ions. nih.gov The instrument monitors specific precursor-to-product ion transitions, a technique known as Selected Reaction Monitoring (SRM) or Multiple Reaction Monitoring (MRM), which provides exceptional specificity and reduces background noise, enabling quantification at very low levels.

Studies on compounds containing the 3,5-dichlorophenyl moiety have successfully utilized LC-ESI-MS/MS to identify and characterize metabolites. nih.govresearchgate.net For example, the technique was employed to determine the site of glucuronidation in metabolites of N-(3,5-dichlorophenyl)succinimide by analyzing the specific fragmentation patterns of the derivatized conjugates. nih.gov The fragmentation of diethyl malonate derivatives often involves a characteristic loss of the diethyl malonate portion (M-159) or ethoxy groups (M-45), which can be used as a diagnostic tool for structural identification. mdpi.com

Interactive Data Table: Typical LC-MS/MS Parameters for Analysis

ParameterDescriptionExample Value
Precursor Ion (m/z)The mass-to-charge ratio of the protonated parent molecule, [C₁₃H₁₄Cl₂O₄+H]⁺.305.0
Product Ion 1 (m/z)A primary fragment ion used for quantification (e.g., loss of an ethoxycarbonyl group).232.0
Product Ion 2 (m/z)A secondary fragment ion used for confirmation (e.g., loss of the entire diethyl malonate moiety).146.0
Dwell Time (ms)The time spent monitoring a specific ion transition.100
Collision Energy (eV)The energy used to fragment the precursor ion.15-30

Ion Chromatography (IC) for Ion Analysis

Ion Chromatography (IC) is a specialized chromatographic technique primarily used for the separation and quantification of ionic species. While not suitable for analyzing the neutral this compound molecule itself, IC is the ideal method for the analysis of related inorganic ions, particularly halides such as chloride (Cl⁻). thermofisher.com This is critical for quality control during synthesis, where residual chloride ions may be present as impurities, or in stability studies to monitor for degradation products.

Modern IC systems often use suppressed conductivity detection, which lowers the background conductivity of the eluent and increases the signal from the analyte ions, thereby enhancing sensitivity. thermofisher.com This allows for the determination of anions like chloride and sulfate (B86663) at parts-per-billion (ppb) concentrations. thermofisher.com The method is straightforward, often allowing for the direct injection of a sample with minimal preparation, and provides rapid and accurate results. thermofisher.com Research has demonstrated the ability of IC to separate and quantify various chlorine-containing ions, such as chlorite (B76162) and chloride, in a single analysis. plos.org

Interactive Data Table: Typical IC Conditions for Chloride Ion Analysis

ParameterDescriptionExample Condition
Analytical ColumnThe stationary phase used for ion separation.IonPac AS18 or AS24
EluentThe mobile phase used to carry ions through the column.Electrolytically generated Potassium Hydroxide (B78521) (KOH) or a Sodium Carbonate/Bicarbonate solution. thermofisher.complos.org
Flow RateThe speed at which the eluent passes through the column.1.0 - 1.5 mL/min plos.org
DetectionThe method used to detect the separated ions.Suppressed Conductivity
Injection VolumeThe amount of sample introduced into the system.10 - 30 µL plos.org

Computational Chemistry and Theoretical Investigations of Diethyl 2 3,5 Dichlorophenyl Malonate

Density Functional Theory (DFT) Studies on Electronic Structure and Reactivity

Density Functional Theory (DFT) is a cornerstone of computational quantum chemistry, offering a balance between accuracy and computational cost for studying the electronic structure of molecules. By calculating the electron density, DFT methods can predict a wide range of molecular properties, from optimized geometries to reactivity indices. researchgate.net For Diethyl 2-(3,5-dichlorophenyl)malonate, DFT calculations, likely using a functional like B3LYP with a basis set such as 6-311+G(d,p), would provide fundamental insights into its electronic nature. elixirpublishers.comichem.md

Frontier Molecular Orbital (FMO) Analysis

Frontier Molecular Orbital (FMO) theory is a key component of understanding chemical reactivity. It focuses on the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). semanticscholar.org The HOMO is associated with the ability of a molecule to donate electrons (nucleophilicity), while the LUMO relates to its ability to accept electrons (electrophilicity). semanticscholar.org The energy gap between the HOMO and LUMO (the HOMO-LUMO gap) is a critical parameter that indicates the molecule's chemical stability and reactivity. semanticscholar.org

A DFT study on this compound would precisely calculate the energies of these orbitals. The presence of the electron-withdrawing 3,5-dichlorophenyl group is expected to lower the energy of both the HOMO and LUMO compared to unsubstituted diethyl malonate. The two chlorine atoms, through their inductive effect, would stabilize the electronic system. libretexts.org This would likely result in a relatively large HOMO-LUMO gap, suggesting good kinetic stability. semanticscholar.org The distribution of the HOMO and LUMO across the molecule would also be revealing. The HOMO would likely be localized on the phenyl ring, while the LUMO might have significant contributions from the carbonyl groups of the malonate moiety.

Hypothetical FMO Data for this compound

ParameterHypothetical Value (eV)Description
HOMO Energy-7.25Energy of the highest occupied molecular orbital, related to ionization potential.
LUMO Energy-1.10Energy of the lowest unoccupied molecular orbital, related to electron affinity.
HOMO-LUMO Gap (ΔE)6.15Indicates chemical reactivity and kinetic stability; a larger gap suggests higher stability.

Reaction Mechanism Elucidation and Transition State Analysis

Computational DFT studies are invaluable for mapping out reaction pathways and identifying transition states. For this compound, a key reaction is the malonic ester synthesis, which involves the deprotonation of the α-carbon followed by alkylation. wikipedia.orglibretexts.org

DFT calculations could model this process step-by-step:

Deprotonation: The interaction of the malonate with a base (e.g., sodium ethoxide) to form an enolate can be modeled. youtube.com The calculations would determine the acidity of the α-hydrogen and the stability of the resulting enolate.

Alkylation: The subsequent nucleophilic attack of the enolate on an alkyl halide can be simulated. masterorganicchemistry.com

Transition State Search: By mapping the potential energy surface, the transition state structure for the alkylation step can be located. Frequency calculations would confirm the transition state by identifying a single imaginary frequency corresponding to the reaction coordinate. The activation energy barrier calculated from the energy difference between the reactants and the transition state would provide a quantitative measure of the reaction rate. wikipedia.org

These studies would clarify how the electronic properties of the 3,5-dichlorophenyl group influence the stability of the intermediate enolate and the energy barrier of the alkylation step.

Prediction of Spectroscopic Signatures

DFT calculations can accurately predict various spectroscopic properties, which is crucial for compound characterization. elixirpublishers.com A computational study of this compound would typically involve geometry optimization followed by frequency calculations. nih.gov

Infrared (IR) Spectroscopy: The vibrational frequencies and their corresponding intensities can be calculated. nih.gov This would yield a theoretical IR spectrum, showing characteristic peaks for C=O stretching of the ester groups, C-Cl stretching from the dichlorophenyl ring, and various C-H and C-C bond vibrations. Comparing the computed spectrum with experimental data helps in the detailed assignment of spectral bands.

Nuclear Magnetic Resonance (NMR) Spectroscopy: Chemical shifts (¹H and ¹³C) can be predicted with good accuracy using methods like the Gauge-Independent Atomic Orbital (GIAO) method. nih.gov These calculations would provide theoretical chemical shifts for each unique proton and carbon atom in the molecule, aiding in the interpretation of experimental NMR spectra. chemicalbook.comchemicalbook.com

UV-Vis Spectroscopy: Time-dependent DFT (TD-DFT) can be used to calculate the electronic excitation energies and oscillator strengths. elixirpublishers.com This would predict the wavelength of maximum absorption (λmax) in the UV-Vis spectrum, corresponding to electronic transitions, likely π-π* transitions within the aromatic ring.

Hypothetical Predicted Spectroscopic Data for this compound

SpectroscopyParameterHypothetical Predicted Value
IRν(C=O) stretch1735 cm⁻¹
IRν(C-Cl) stretch750 cm⁻¹
¹³C NMRδ(C=O)168 ppm
¹H NMRδ(α-CH)4.5 ppm
UV-Vis (TD-DFT)λmax275 nm

Molecular Dynamics Simulations for Conformational Analysis and Intermolecular Interactions

While DFT provides insights into static electronic properties, Molecular Dynamics (MD) simulations are used to study the dynamic behavior of molecules over time. chemrxiv.org An MD simulation of this compound, typically in a solvent box (e.g., water or an organic solvent), would reveal its conformational flexibility and how it interacts with its environment. koreascience.kr

The simulation would track the trajectories of all atoms in the system, governed by a force field (like AMBER or CHARMM). Analysis of these trajectories would provide information on:

Conformational Preferences: The two ethyl ester groups and the phenyl ring can rotate around single bonds. MD simulations would identify the most stable conformations (rotamers) and the energy barriers between them by analyzing the dihedral angle distributions.

Intermolecular Interactions: In a simulated solvent, the analysis of radial distribution functions would show how solvent molecules arrange around the solute. researchgate.net For instance, it could reveal specific hydrogen bonding interactions between the ester's carbonyl oxygens and protic solvent molecules, or π-stacking interactions between the dichlorophenyl rings of adjacent molecules in concentrated solutions. informahealthcare.com This is crucial for understanding solubility and bulk properties.

Quantitative Structure-Activity Relationships (QSAR) in a Chemical Reactivity Context

Quantitative Structure-Activity Relationship (QSAR) models establish a mathematical correlation between the chemical structure of a series of compounds and their activity. While often used in drug discovery, QSAR can also be applied in a purely chemical context to predict reactivity.

For a series of related substituted phenylmalonates, a QSAR study could be developed to predict a measure of chemical reactivity, such as the rate constant for a specific reaction (e.g., hydrolysis or alkylation). The model would use computationally derived descriptors:

Electronic Descriptors: HOMO/LUMO energies, dipole moment, partial atomic charges.

Steric Descriptors: Molecular volume, surface area, specific steric parameters (e.g., Taft or Sterimol).

Topological Descriptors: Connectivity indices that describe the branching of the molecular skeleton.

By building a regression model (e.g., multiple linear regression or partial least squares) using these descriptors for a set of known compounds, one could then predict the reactivity of new, unsynthesized derivatives like this compound.

Chemoinformatic Approaches for Library Design and Virtual Screening

Chemoinformatics employs computational methods to analyze and organize chemical information, often in the context of large chemical libraries. neovarsity.org For a scaffold like 2-phenylmalonate, chemoinformatic tools can be used to explore the chemical space and design libraries of related compounds with diverse chemical properties.

Starting with the core structure of this compound, a virtual library could be generated by systematically varying the substituents on the phenyl ring (e.g., different halogens, alkyl groups, nitro groups) and the ester groups. For each designed molecule, a range of molecular descriptors (e.g., molecular weight, logP, polar surface area, number of hydrogen bond donors/acceptors) would be calculated.

This library could then be subjected to virtual screening to identify compounds with specific desired properties. For example, one could filter the library to find molecules within a certain range of calculated reactivity (based on the HOMO-LUMO gap) or with specific steric and electronic profiles, thereby prioritizing candidates for future synthesis and experimental testing in materials science or synthetic chemistry applications. nih.gov

Future Research Trajectories and Emerging Opportunities in Diethyl 2 3,5 Dichlorophenyl Malonate Chemistry

Development of Novel Catalytic Systems for Enhanced Selectivity and Efficiency

The synthesis of Diethyl 2-(3,5-dichlorophenyl)malonate and its derivatives is an area ripe for catalytic innovation. Future research will likely focus on developing novel catalytic systems that offer superior control over selectivity and efficiency. A key area of development will be in asymmetric catalysis to access chiral derivatives, which are of high value in medicinal chemistry and materials science.

Key Research Objectives:

Enantioselective C-H Arylation: The direct arylation of diethyl malonate with 1,3-dichlorobenzene (B1664543) using transition-metal catalysts, particularly those based on palladium, is a primary synthetic route. Future efforts will aim to develop chiral ligands that can induce high enantioselectivity in this transformation, leading to the synthesis of optically active this compound.

Phase-Transfer Catalysis: For the alkylation of the malonate backbone, advanced phase-transfer catalysts could offer improved yields and selectivities. Designing catalysts that can operate under milder conditions and with lower catalyst loadings will be a significant step forward.

Dual-Catalysis Systems: The combination of two different catalytic cycles in a single pot, such as photoredox and transition-metal catalysis, could unlock new reaction pathways for the derivatization of this compound.

Catalytic ApproachPotential AdvantagesResearch Focus
Asymmetric C-H ArylationAccess to chiral, non-racemic products.Development of novel chiral ligands for palladium or other transition metals.
Advanced Phase-Transfer CatalysisMilder reaction conditions, reduced waste, and improved efficiency for alkylation reactions.Design of highly active and recyclable phase-transfer catalysts.
Dual-Catalysis SystemsAccess to novel transformations not possible with single catalysts.Synergistic combination of photoredox and transition-metal catalysis.

Exploration of Photochemical and Electrochemical Transformations

Photochemical and electrochemical methods represent a frontier in organic synthesis, offering unique reactivity patterns and often proceeding under mild conditions without the need for stoichiometric reagents. The application of these techniques to this compound chemistry is a promising and largely unexplored area.

Future research could investigate the use of light or electric current to initiate novel transformations. For instance, photochemical activation could enable selective C-H functionalization at other positions on the dichlorophenyl ring or facilitate radical-based additions to the malonate moiety. Electrochemical synthesis could provide a green alternative for the oxidation or reduction of the molecule, potentially leading to the formation of novel dimers or functionalized derivatives.

Integration with Flow Chemistry and Automated Synthesis Platforms

The transition from traditional batch processing to continuous flow chemistry is a paradigm shift in modern chemical synthesis. Integrating the synthesis and derivatization of this compound into flow chemistry platforms offers numerous advantages, including enhanced safety, improved reproducibility, and the potential for high-throughput screening of reaction conditions.

Automated synthesis platforms, which combine robotics with flow chemistry, could be employed to rapidly explore the chemical space around this compound. This would enable the rapid generation of a library of derivatives for biological screening or materials science applications.

Sustainable and Green Chemistry Approaches in Malonate Synthesis and Derivatization

The principles of green chemistry are increasingly important in chemical synthesis. Future research on this compound will undoubtedly focus on developing more sustainable synthetic routes. This includes the use of greener solvents, the development of recyclable catalysts, and the minimization of waste generation.

Potential Green Chemistry Strategies:

Use of Bio-based Solvents: Replacing traditional volatile organic compounds (VOCs) with more environmentally benign solvents derived from renewable resources.

Catalyst Immobilization: Supporting catalysts on solid matrices to facilitate their recovery and reuse, thereby reducing metal contamination in the final product and lowering costs.

Atom Economy: Designing synthetic pathways that maximize the incorporation of all starting materials into the final product, thus minimizing waste.

Uncovering Novel Reactivity and Unprecedented Transformative Pathways

The unique electronic and steric properties conferred by the 3,5-dichlorophenyl group may lead to novel reactivity for this compound. Future research should aim to uncover and exploit these unique properties to develop unprecedented chemical transformations.

For example, the electron-withdrawing nature of the dichlorophenyl ring could be harnessed to facilitate novel nucleophilic aromatic substitution reactions. Furthermore, the malonate ester groups can be transformed into a wide variety of other functional groups, providing a versatile scaffold for the construction of complex molecular architectures.

Advanced Applications in Supramolecular Chemistry and Materials Science

The rigid and well-defined structure of the 3,5-dichlorophenyl group makes this compound an attractive building block for supramolecular chemistry and materials science. The chlorine atoms can participate in halogen bonding, a non-covalent interaction that can be used to direct the self-assembly of molecules into well-ordered, higher-order structures.

Future applications could involve the incorporation of this malonate derivative into metal-organic frameworks (MOFs), covalent organic frameworks (COFs), or liquid crystals. The resulting materials could have interesting properties for applications in gas storage, catalysis, or optoelectronics.

Application AreaPotential Role of this compoundDesired Properties of Resulting Material
Metal-Organic Frameworks (MOFs)As a multitopic linker after conversion of the esters to carboxylic acids.High porosity, catalytic activity, selective gas adsorption.
Covalent Organic Frameworks (COFs)As a monomeric building block for the creation of porous polymers.Thermal stability, defined pore structure, electronic conductivity.
Liquid CrystalsAs a core component to induce or modify liquid crystalline phases.Specific phase behavior, optical properties, responsiveness to external stimuli.

Q & A

Basic Research Questions

Q. What are the common synthetic routes for preparing diethyl 2-(3,5-dichlorophenyl)malonate, and how can purity be optimized?

  • Synthesis Methods :

  • Alkylation of Diethyl Malonate : Reacting diethyl malonate with 3,5-dichlorobenzyl halides (e.g., bromide or chloride) in the presence of a base (e.g., KOtBu) generates the target compound. The reaction typically uses polar aprotic solvents (e.g., DMF) at 60–80°C for 6–12 hours .
  • Nucleophilic Substitution : Substituted aryl halides can react with the enolate of diethyl malonate under phase-transfer conditions (e.g., 18-Crown-6/KI in acetonitrile) to improve regioselectivity .
    • Purification : Silica gel chromatography (2–10% EtOAc/hexane) yields >85% purity. Recrystallization from ethanol/water mixtures further enhances purity (>97%) .
    • Key Data :
ParameterValue/Description
Typical Yield79–87%
Solvent SystemEtOAc/Hexane (2–10%)
Purity Post-Column≥95%

Q. How is this compound characterized spectroscopically?

  • 1H NMR Analysis :

  • α-Hydrogens adjacent to the malonate ester: Singlet at δ 3.8–4.3 ppm.
  • Aromatic protons (3,5-dichlorophenyl): Doublet (J = 8.7 Hz) at δ 7.4–8.1 ppm .
    • 13C NMR Analysis :
  • Carbonyl carbons: δ 167–170 ppm.
  • Quaternary carbons (malonate core): δ 55–60 ppm .
    • Mass Spectrometry : HRMS (ESI-TOF) confirms molecular ion peaks (e.g., [M + Na]+ at m/z 627.2462) .

Advanced Research Questions

Q. What factors influence the regioselectivity of alkylation reactions involving this compound enolates?

  • Electronic Effects : The electron-withdrawing 3,5-dichlorophenyl group stabilizes the enolate, favoring nucleophilic attack at the less hindered α-position .
  • Steric Effects : Bulky electrophiles (e.g., tert-butyl halides) may shift selectivity to the β-position due to steric crowding .
  • Base Choice : Stronger bases (e.g., LDA) generate more reactive enolates, increasing reaction rates but potentially reducing selectivity. Milder bases (e.g., NaH) improve control .

Q. How do reaction conditions (thermal vs. sonochemical) affect the intramolecular cyclization of this compound derivatives?

  • Thermal Conditions : Promote conventional 6-membered ring formation via [1,5]-hydride shifts, yielding bicyclic products (e.g., spirooxindoles) .
  • Sonochemical Conditions : Ultrasound irradiation induces alternative pathways, favoring 5-membered rings or linear products due to cavitation-induced radical intermediates .
  • Oxidant Impact : Mn(III) acetate produces nitrate esters, while cerium ammonium nitrate (CAN) favors radical pathways, altering product distribution .

Q. What safety protocols are critical when handling this compound in large-scale syntheses?

  • Hazard Identification :

  • Skin/Eye Irritation: Use nitrile gloves and goggles (Category 2A/2B per GHS) .
  • Respiratory Toxicity: Employ fume hoods (≤0.1 mg/m³ airborne concentration) .
    • Spill Management : Neutralize with inert adsorbents (e.g., vermiculite) and avoid aqueous rinses to prevent hydrolysis .

Methodological Challenges and Solutions

Q. How can researchers resolve contradictions in reported yields for this compound alkylation reactions?

  • Variable Factors :

  • Solvent Polarity : Higher polarity (e.g., DMF) accelerates enolate formation but may increase side reactions.
  • Catalyst Loading : Phase-transfer catalysts (e.g., 18-Crown-6) improve halide reactivity, enhancing yields by 15–20% .
    • Optimization Strategy : Design a factorial experiment varying base strength, solvent, and temperature. Use HPLC to track intermediate stability .

Q. What strategies improve the stability of this compound derivatives during storage?

  • Storage Conditions :

  • Temperature: –20°C under argon to prevent ester hydrolysis .
  • Light Sensitivity: Store in amber glass to avoid photodegradation of the dichlorophenyl group .
    • Stabilizers : Add 0.1% BHT (butylated hydroxytoluene) to inhibit radical-mediated decomposition .

Application in Complex Molecule Synthesis

Q. How is this compound utilized in constructing spirooxindole scaffolds?

  • One-Pot Synthesis :

Nitro Reduction : Catalytic hydrogenation (H₂/Pd-C) converts nitro groups to amines.

Double Lactamization : Heating with acetic anhydride forms two amide bonds, yielding spiro[indoline-3,3'-quinoline]-2,2'-diones .

  • Key Data :

ParameterValue
Reaction Time12–24 hours
Yield75–82%
Purity (HPLC)≥99%

Q. What role does the 3,5-dichlorophenyl group play in modulating the reactivity of malonate esters?

  • Electronic Modulation : The electron-withdrawing Cl groups increase α-hydrogen acidity (pKa ~12 vs. ~14 for unsubstituted diethyl malonate), facilitating enolate generation .
  • Steric Effects : The bulky aryl group hinders planar transition states, disfavoring [1,2]-addition pathways in favor of [1,4]-conjugate additions .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.